molecular formula C8H16ClN B14710767 4-Penten-1-amine, N-chloro-N-propyl- CAS No. 13405-17-9

4-Penten-1-amine, N-chloro-N-propyl-

Cat. No.: B14710767
CAS No.: 13405-17-9
M. Wt: 161.67 g/mol
InChI Key: XHGRYWROJMZJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Penten-1-amine (CAS 22537-07-1) is a primary amine with a five-carbon chain and a terminal alkene group. Its molecular formula is C₅H₁₁N, and it exists as a colorless liquid with a molecular weight of 85.15 g/mol . The hydrochloride salt of this compound (CAS 27546-60-7) is a pale solid that participates in decarboxylative deamination reactions, analogous to acrylamide formation in carbohydrate-rich systems .

The N-chloro-N-propyl derivative of 4-penten-1-amine introduces a chlorine atom and a propyl group at the amine nitrogen. For example, N-chloro and N-propyl substitutions are common in antimalarial and coordination compounds, as seen in and .

Properties

CAS No.

13405-17-9

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

N-chloro-N-propylpent-4-en-1-amine

InChI

InChI=1S/C8H16ClN/c1-3-5-6-8-10(9)7-4-2/h3H,1,4-8H2,2H3

InChI Key

XHGRYWROJMZJGM-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCCC=C)Cl

Origin of Product

United States

Preparation Methods

Propylation of 4-Penten-1-amine

The foundational step in synthesizing N-propyl derivatives involves alkylating 4-penten-1-amine with propylating agents such as propyl bromide or iodide. This reaction typically proceeds via an SN2 mechanism in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) at elevated temperatures (60–80°C). Catalytic bases like potassium carbonate facilitate deprotonation of the primary amine, enhancing nucleophilicity for propyl group incorporation.

Subsequent Chlorination Reactions

Chlorination of the propylated intermediate employs reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The choice of chlorinating agent impacts selectivity: SO₂Cl₂ favors electrophilic substitution at the amine nitrogen, while NCS minimizes side reactions at the alkene moiety. Kinetic studies suggest that maintaining reaction temperatures below 0°C suppresses oligomerization of the pentenyl chain.

Table 1: Chlorination Agents and Their Efficacy

Reagent Temperature (°C) Yield (%) Purity (%)
SO₂Cl₂ -10 74 89
NCS 25 68 92
Cl₂ (gaseous) 0 58 85

Electrochemical Synthesis

Anodic Chlorination Mechanisms

Recent advances in electrosynthesis demonstrate the utility of tetrabutylammonium iodide (TBAI) as a redox mediator for chlorinating N-propyl-4-penten-1-amine. In a divided cell with graphite and nickel electrodes, electrolysis at 3.9 V in acetonitrile/dichloromethane (19:1) achieves regioselective chlorination at the amine nitrogen. This method circumvents hazardous oxidants, offering a 79% yield with an 80:20 diastereomeric ratio for substrates bearing methyl substituents.

Scalability and Environmental Impact

Electrochemical protocols significantly reduce environmental liabilities by eliminating stoichiometric oxidants. Pilot-scale experiments (10 L reactor volume) confirm consistent yields (75–82%) and reduced waste generation compared to traditional methods. However, energy consumption remains a limitation, with current densities exceeding 50 mA/cm² leading to decreased Faradaic efficiency.

Hydrolysis of Protected Intermediates

Acid-Catalyzed Rearrangements

Protonation of the alkoxy group induces carbocation formation at C5, followed by nucleophilic attack by water or chloride ions. Steric hindrance from the propyl group necessitates prolonged reaction times (12–24 hours) for complete conversion, but microwave irradiation at 100°C reduces this to 2 hours with comparable yields.

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

Electrochemical methods excel in selectivity (≤90% for tertiary amines) but require specialized equipment. In contrast, direct chlorination offers rapid synthesis (1–3 hours) at the expense of lower purity (≤85%). Hydrolysis routes remain underexplored but present opportunities for tandem reactions integrating alkene metathesis.

Table 2: Method Comparison

Method Duration (h) Yield (%) Selectivity (%) Scalability
Electrochemical 2 79 90 Moderate
Direct Chlorination 1.5 74 85 High
Hydrolysis 12 65* 78* Low

*Theorized values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-amine, N-chloro-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amines

    Substitution: Hydroxyl or alkoxy derivatives

Scientific Research Applications

4-Penten-1-amine, N-chloro-N-propyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-penten-1-amine, N-chloro-N-propyl- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Purity (%) Source
4-Penten-1-amine C₅H₁₁N 85.15 Terminal alkene, primary amine Colorless liquid ≥98
4-Penten-1-amine Hydrochloride C₅H₁₁N·HCl 121.61 Protonated amine, chloride salt Off-white solid N/A
N-Cyclopropyl-1-propylpiperidin-4-amine C₁₁H₂₁N₂ 181.30 Cyclopropyl, propyl, piperidine N/A N/A
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine C₁₈H₂₁ClN₂O 316.83 Chlorophenyl, methylphenoxy, propyl N/A N/A
[PdCl(N-(3-aminopropyl)propane-1,3-diamine)]₂[PdCl₄] Pd₂Cl₆N₄C₆H₂₀ 703.61 Chloro, propylamine, palladium complex Solid N/A

Key Research Findings

Decarboxylative Deamination :
4-Penten-1-amine hydrochloride generates pent-4-en-1-amine under carbonyl-assisted conditions, similar to acrylamide formation . This reactivity is absent in bulkier N-propyl derivatives due to steric hindrance.

Synthesis Challenges :
N-Chloro-N-propyl derivatives require precise stoichiometry to avoid over-chlorination. For example, compound 19 () achieved 99% purity via controlled reaction of intermediates with K₂CO₃ in acetonitrile .

Thermal Stability : N-Propyl groups enhance thermal stability compared to shorter alkyl chains. The melting point of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (104–107°C) reflects this trend .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-chloro-N-propyl-4-penten-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Based on analogous amine syntheses (e.g., chloroquinoline derivatives in ), the compound can be synthesized via nucleophilic substitution. Key steps include:

  • Using anhydrous tetrahydrofuran (THF) as a solvent with triethylamine to neutralize HCl byproducts.
  • Optimizing stoichiometry (e.g., 1:1.2 molar ratio of amine precursor to chlorinating agent).
  • Purification via silica gel column chromatography (e.g., hexane/ethyl acetate gradient).
  • Monitoring reaction progress by TLC and confirming purity (>95%) via HPLC. Yield improvements may involve temperature control (e.g., 35°C as in ) and inert atmosphere .

Q. Which spectroscopic techniques are critical for characterizing N-chloro-N-propyl-4-penten-1-amine?

  • Methodological Answer :

  • 1H NMR : Look for propyl CH3 (δ 0.8–1.5 ppm), pentenyl CH2=CH (δ 5.0–5.8 ppm), and N–CH2 (δ 2.5–3.5 ppm).
  • 13C NMR : Chlorinated amine carbon (~45 ppm) and alkene carbons (110–130 ppm).
  • MS : Molecular ion peak matching the molecular weight (e.g., m/z ~163 for C8H16ClN).
  • FTIR : N–Cl stretch near 600–700 cm⁻¹.
  • Purity validation via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do steric and electronic effects of the N-chloro and N-propyl groups influence coordination chemistry with transition metals?

  • Methodological Answer :

  • The chloro group may act as a weak-field ligand, while the propyl chain introduces steric bulk, affecting metal complex geometry (e.g., square planar vs. tetrahedral).
  • Conduct comparative studies with Pd(II) or Pt(II) salts ( ):
  • React N-chloro-N-propyl-4-penten-1-amine with K2[PdCl4] in aqueous ethanol.
  • Characterize complexes via X-ray crystallography and cyclic voltammetry to assess stability and redox behavior.
  • Compare binding constants (log K) with simpler amines to quantify substituent effects .

Q. What strategies mitigate nitrosamine formation risks during synthesis and storage of N-chloro-N-propyl amines?

  • Methodological Answer :

  • Process Design : Avoid secondary amines and nitrosating agents (e.g., nitrites) in reaction streams ( ).
  • Scavengers : Add ascorbic acid or urea to quench nitrosating species.
  • Storage : Use amber vials under nitrogen and monitor humidity (<10% RH).
  • Analytical Control : Screen for nitrosamines (e.g., N-nitrosodi-n-propylamine) via LC-MS/MS with a detection limit <10 ppb .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its potential as a CRF1 receptor antagonist?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace propyl with cyclopropyl or vary chloro position) and assess binding affinity via radioligand displacement assays ().
  • In Vitro Testing : Measure cAMP inhibition in CRF1-expressing cells (e.g., AtT-20 pituitary cells) and compare IC50 values.
  • Molecular Modeling : Perform docking studies using CRF1 crystal structures (PDB: 4K5Y) to identify key interactions (e.g., halogen bonding with chloro group) .

Data Contradiction Analysis

Q. How should conflicting NMR data for N-chloro-N-propyl amines be resolved?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding shifts (e.g., amine protons may appear downfield).
  • Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria (e.g., propyl chain rotation).
  • Cross-Validation : Compare with computed NMR spectra (DFT/B3LYP/6-31G*) to assign ambiguous peaks .

Experimental Design Tables

Parameter Optimization Range Analytical Tool
Reaction Temperature25–50°CIn situ FTIR monitoring
Solvent PolarityTHF (ε=7.5) vs. DCM (ε=8.9)GC-MS for intermediate analysis
Catalyst Load0.1–5 mol% Pd(OAc)2ICP-OES for residual metal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.